L-Proline, 1-dodecyl-
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Overview
Description
L-Proline, 1-dodecyl- is a derivative of the amino acid L-Proline, where the proline molecule is modified with a dodecyl (12-carbon) chain
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Proline, 1-dodecyl- can be synthesized through various methods. One common approach involves the reaction of L-Proline with a dodecyl halide (such as dodecyl bromide) in the presence of a base like sodium hydroxide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for L-Proline, 1-dodecyl- often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-dodecyl- undergoes various chemical reactions, including:
Oxidation: The dodecyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the dodecyl chain into different functional groups.
Substitution: The compound can participate in substitution reactions where the dodecyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dodecyl chain can yield dodecanoic acid, while reduction can produce dodecyl alcohol .
Scientific Research Applications
L-Proline, 1-dodecyl- has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is studied for its potential role in cell membrane interactions and protein folding.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of L-Proline, 1-dodecyl- involves its interaction with biological membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the proline moiety can interact with proteins, influencing their folding and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Proline, 1-dodecyl- include:
L-Proline, N-(1-naphthoyl)-, dodecyl ester: Another derivative with a naphthoyl group instead of a simple dodecyl chain.
L-Proline, 1-octyl-: A shorter chain analog with an eight-carbon chain instead of twelve.
Uniqueness
L-Proline, 1-dodecyl- is unique due to its specific combination of a proline moiety and a long dodecyl chain. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
Properties
CAS No. |
90013-29-9 |
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Molecular Formula |
C17H33NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(2S)-1-dodecylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15-12-13-16(18)17(19)20/h16H,2-15H2,1H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
HQDYAJYJSMEVMM-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCN1CCC[C@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCN1CCCC1C(=O)O |
Origin of Product |
United States |
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